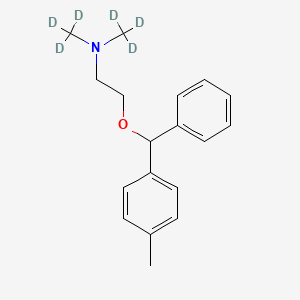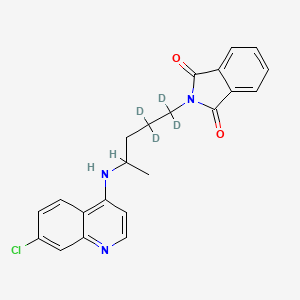
Toxoflavin-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Toxoflavin-13C4 is a stable isotope-labeled compound, specifically a 13C-labeled version of toxoflavinThe 13C labeling is used for tracing and quantification in various scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Toxoflavin-13C4 involves the incorporation of 13C isotopes into the molecular structure of toxoflavin. This process typically requires the use of 13C-labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions. The exact synthetic route can vary, but it generally involves multi-step organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and isotopic enrichment. The process involves large-scale synthesis using 13C-labeled starting materials, followed by purification steps such as crystallization or chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Toxoflavin-13C4 undergoes various chemical reactions, including:
Oxidation: Toxoflavin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert toxoflavin into reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the toxoflavin molecule, altering its properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized toxoflavin derivatives, while reduction can produce reduced forms of toxoflavin .
Wissenschaftliche Forschungsanwendungen
Toxoflavin-13C4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of toxoflavin in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly as an antibiotic and enzyme inhibitor.
Industry: Utilized in the development of new drugs and chemical processes, leveraging its unique properties and isotopic labeling .
Wirkmechanismus
Toxoflavin-13C4 exerts its effects by inhibiting specific enzymes and interacting with molecular targets. One of its primary targets is the transcription factor 4 (TCF4)/β-catenin complex, which plays a crucial role in various cellular processes. Toxoflavin also acts as an inhibitor of the enzyme KDM4A, contributing to its antitumor activity. The mechanism involves the binding of toxoflavin to these targets, leading to the inhibition of their activity and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Toxoflavin: The non-labeled version of Toxoflavin-13C4, with similar biological activities but without the isotopic labeling.
Xanthothricin: Another name for toxoflavin, sharing the same chemical structure and properties.
KDM4A Inhibitors: Other compounds that inhibit the enzyme KDM4A, such as PKF118-310.
Uniqueness
This compound is unique due to its 13C labeling, which allows for precise tracing and quantification in scientific studies. This isotopic labeling provides valuable insights into the behavior and transformation of toxoflavin in various systems, making it a powerful tool in research .
Eigenschaften
Molekularformel |
C7H7N5O2 |
|---|---|
Molekulargewicht |
197.13 g/mol |
IUPAC-Name |
1,6-dimethyl(4,5,6-13C3)pyrimidino[5,4-e](3,5,6-13C3)[1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C7H7N5O2/c1-11-6(13)4-5(10-7(11)14)12(2)9-3-8-4/h3H,1-2H3/i3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
SLGRAIAQIAUZAQ-PQVJJBODSA-N |
Isomerische SMILES |
CN1C(=O)N=[13C]2[13C](=N[13CH]=NN2C)[13C]1=O |
Kanonische SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC=N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


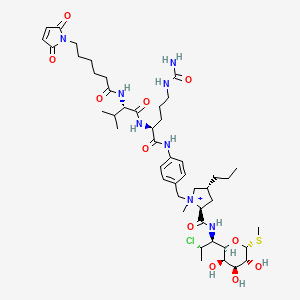
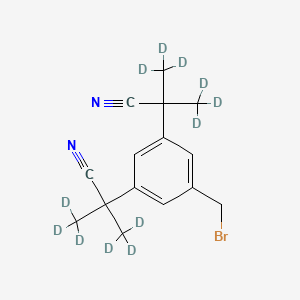
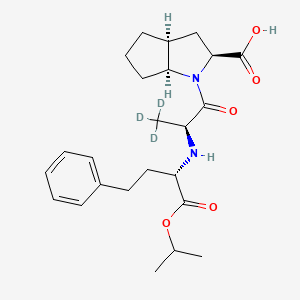
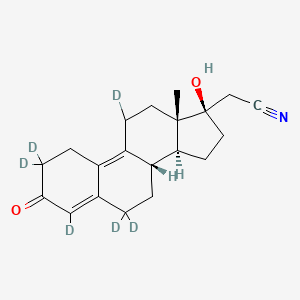
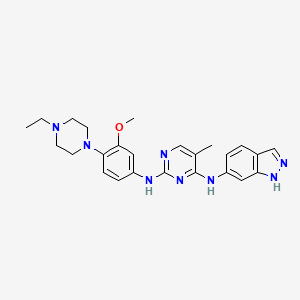
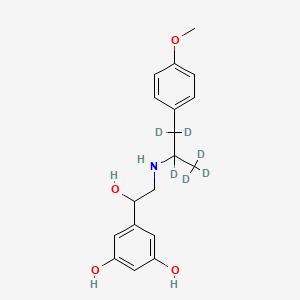
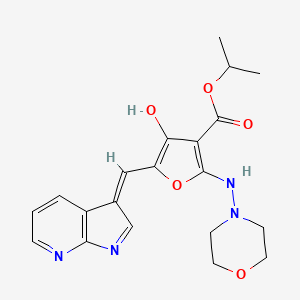
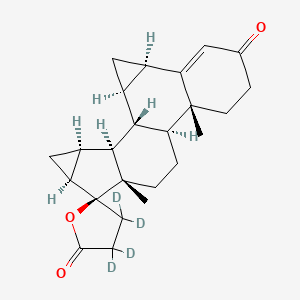
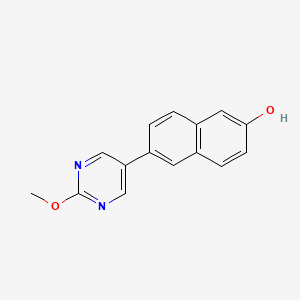
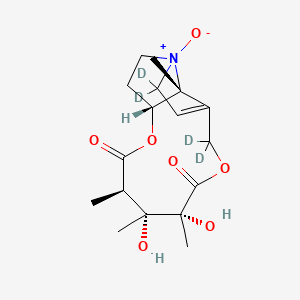
![N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide](/img/structure/B12422334.png)
